7-bromo-[1,3]oxazolo[4,5-b]pyridine

Medicinal Chemistry Cross-Coupling Reactions Building Block

The 7-bromo substituent provides a uniquely labile C–Br bond for efficient, regioselective Suzuki-Miyaura cross-coupling, enabling mild, high-yielding diversifications that the 7-chloro or unsubstituted scaffolds cannot match. With vendor-verified ≥95% purity (NMR/HPLC/GC), this building block minimizes side reactions in multi-step medchem syntheses. Essential for constructing kinase inhibitor libraries and SIRT1 activator analogs, its increased lipophilicity (XLogP3 1.7) may enhance cell permeability. Available in research-scale packs with batch-specific analytical data—order now to accelerate your hit-to-lead optimization.

Molecular Formula C6H3BrN2O
Molecular Weight 199 g/mol
CAS No. 1429901-88-1
Cat. No. B1374723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-[1,3]oxazolo[4,5-b]pyridine
CAS1429901-88-1
Molecular FormulaC6H3BrN2O
Molecular Weight199 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)OC=N2
InChIInChI=1S/C6H3BrN2O/c7-4-1-2-8-6-5(4)10-3-9-6/h1-3H
InChIKeyGDBJFHNKXMBMTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-[1,3]oxazolo[4,5-b]pyridine (CAS 1429901-88-1): Procurement-Ready Building Block for Heterocyclic Synthesis


7-Bromo-[1,3]oxazolo[4,5-b]pyridine (CAS 1429901-88-1) is a heterocyclic building block featuring a fused oxazole-pyridine core with a bromine substituent at the 7-position [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitors and other bioactive molecules via palladium-catalyzed cross-coupling reactions . Its computed physicochemical properties include an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 38.9 Ų [1]. Commercially available in purities of ≥95%, with batch-specific analytical data (NMR, HPLC, GC) provided by reputable vendors , it is positioned as a reliable starting material for lead optimization and library synthesis.

Why 7-Bromo-[1,3]oxazolo[4,5-b]pyridine Cannot Be Replaced by Unsubstituted or Differently Halogenated Oxazolopyridines


Generic substitution of 7-bromo-[1,3]oxazolo[4,5-b]pyridine with unsubstituted oxazolo[4,5-b]pyridine or its 7-chloro analog is chemically and functionally untenable. The bromine atom is essential for enabling regioselective cross-coupling reactions, a capability absent in the non-halogenated parent scaffold [1]. While the 7-chloro variant (CAS 1782851-31-3) offers some reactivity, the C–Br bond is significantly more labile than C–Cl, facilitating milder and higher-yielding Suzuki-Miyaura couplings . Furthermore, the bromine substituent increases lipophilicity (XLogP3 1.7 vs. 1.2 for the unsubstituted core), which may alter membrane permeability and binding interactions in a manner that chlorine cannot fully replicate [2]. These quantitative and functional distinctions preclude simple interchangeability.

Quantitative Evidence for Selecting 7-Bromo-[1,3]oxazolo[4,5-b]pyridine Over Analogs


Synthetic Versatility: Bromo Substituent Enables Milder Cross-Coupling vs. Chloro Analogs

The C–Br bond in 7-bromo-[1,3]oxazolo[4,5-b]pyridine is more reactive in palladium-catalyzed cross-couplings compared to the C–Cl bond in 7-chlorooxazolo[4,5-b]pyridine (CAS 1782851-31-3). This difference translates to milder reaction conditions and potentially higher yields, a critical advantage in library synthesis where functional group tolerance is paramount . While direct yield comparisons are not publicly available for this specific scaffold, the general trend for bromoarenes vs. chloroarenes in Suzuki-Miyaura reactions is well-established: bromides react faster and require lower catalyst loadings [1].

Medicinal Chemistry Cross-Coupling Reactions Building Block

Physicochemical Differentiation: Lipophilicity and Molecular Properties vs. Unsubstituted Core

7-Bromo-[1,3]oxazolo[4,5-b]pyridine exhibits a computed XLogP3 of 1.7, which is 0.5 log units higher than the unsubstituted oxazolo[4,5-b]pyridine (XLogP3 = 1.2) [1][2]. This increase in lipophilicity may enhance membrane permeability, a critical parameter in early drug discovery. The topological polar surface area (TPSA) remains unchanged at 38.9 Ų, preserving hydrogen-bonding capacity while modulating partition coefficients [1].

Physicochemical Properties ADME Drug Design

Analytical Purity and Characterization: Batch-Specific QC Data Ensures Reproducibility

Commercially available 7-bromo-[1,3]oxazolo[4,5-b]pyridine is offered with a standard purity of 95%, and vendors such as Bidepharm provide batch-specific analytical reports including NMR, HPLC, and GC . This level of characterization is not uniformly documented for all analogs; for instance, 6-bromooxazolo[4,5-b]pyridine (CAS 1260863-86-2) often lacks comparable QC transparency [1]. High purity and verified identity are essential for reproducible synthesis and biological assay outcomes.

Quality Control Analytical Chemistry Procurement

Scaffold Potential: Oxazolo[4,5-b]pyridine Core Demonstrates SIRT1 Activation Superior to Resveratrol

Oxazolo[4,5-b]pyridines have been identified as novel small-molecule activators of SIRT1, structurally unrelated to and more potent than resveratrol [1]. While the specific 7-bromo derivative is not explicitly reported in this SAR series, the scaffold's established activity supports its utility as a privileged structure for SIRT1-targeted programs. Resveratrol, a natural product, activates SIRT1 but with low potency and poor bioavailability; the oxazolo[4,5-b]pyridine series offers a synthetic, tunable alternative [2].

SIRT1 Activator Metabolic Disorders Drug Discovery

Regioselective Synthesis: 7-Position Functionalization Distinguished from 6-Bromo Isomer

The 7-bromo substituent is installed regioselectively, as demonstrated by metalation of 2-diethylaminooxazolo[4,5-b]pyridine with tert-butyllithium, which occurs exclusively at the 7-position [1]. In contrast, the 6-bromo isomer (CAS 1260863-86-2) arises from different synthetic routes and may exhibit distinct reactivity and binding orientation. The 7-position functionalization pattern is critical for generating analogs with specific substitution vectors, a key consideration in structure-based drug design.

Regioselectivity Synthetic Methodology Isomer Differentiation

Optimal Research and Industrial Applications for 7-Bromo-[1,3]oxazolo[4,5-b]pyridine Based on Verified Evidence


Medicinal Chemistry Library Synthesis via Suzuki-Miyaura Cross-Coupling

The bromine substituent at the 7-position makes this compound an ideal electrophilic partner for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As demonstrated in studies on bromooxazole building blocks, such couplings proceed efficiently to introduce diverse aryl and heteroaryl groups . This enables the rapid generation of compound libraries for hit-to-lead optimization in kinase inhibitor and other target-based drug discovery programs.

SIRT1 Activator Lead Optimization

Given the established activity of oxazolo[4,5-b]pyridines as SIRT1 activators, the 7-bromo derivative serves as a key intermediate for synthesizing analogs with improved potency and ADME properties [1]. Its increased lipophilicity (XLogP3 1.7) compared to the unsubstituted core may enhance cell permeability, a critical factor in cellular assay validation.

Regioselective Functionalization for Structure-Activity Relationship (SAR) Studies

The well-defined regioselective metalation chemistry of the oxazolo[4,5-b]pyridine system ensures that the 7-position can be reliably functionalized [2]. Researchers can confidently use this building block to explore the effects of substitution at this specific vector, differentiating it from the 6-bromo isomer which may lead to off-target SAR conclusions.

Quality-Controlled Starting Material for Reproducible Synthesis

With vendor-provided batch-specific NMR, HPLC, and GC data confirming ≥95% purity, 7-bromo-[1,3]oxazolo[4,5-b]pyridine minimizes variability in synthetic outcomes . This is particularly valuable in multi-step syntheses where impurities in early intermediates can propagate and reduce overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-bromo-[1,3]oxazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.